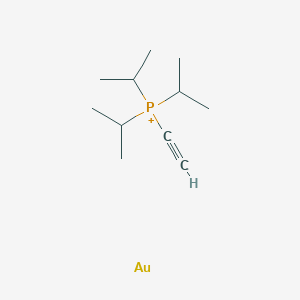
ethynyl-tri(propan-2-yl)phosphanium;gold
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethynyl-tri(propan-2-yl)phosphanium;gold is a compound that belongs to the class of organophosphorus compounds It features a gold atom coordinated to an ethynyl-tri(propan-2-yl)phosphanium ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethynyl-tri(propan-2-yl)phosphanium;gold typically involves the reaction of a gold precursor with an ethynyl-tri(propan-2-yl)phosphanium ligand. One common method involves the use of gold chloride (AuCl) as the gold source. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethynyl-tri(propan-2-yl)phosphanium;gold undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethynyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gold oxides, while reduction can produce gold nanoparticles. Substitution reactions can lead to a variety of functionalized gold complexes.
Scientific Research Applications
Ethynyl-tri(propan-2-yl)phosphanium;gold has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: Investigated for its potential use in bioimaging and as a therapeutic agent due to its unique optical properties.
Medicine: Explored for its anticancer properties, as gold compounds have shown promise in inhibiting tumor growth.
Industry: Utilized in the development of advanced materials, including conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of ethynyl-tri(propan-2-yl)phosphanium;gold involves its interaction with molecular targets through coordination chemistry. The gold atom can form stable complexes with various ligands, influencing the reactivity and stability of the compound. In biological systems, the compound may interact with cellular components, leading to therapeutic effects such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethynyl(triphenyl)phosphanium;gold
- Ethynyl(triethyl)phosphanium;gold
- Ethynyl(tri-tert-butyl)phosphanium;gold
Uniqueness
Ethynyl-tri(propan-2-yl)phosphanium;gold is unique due to its specific ligand structure, which imparts distinct steric and electronic properties
Properties
CAS No. |
89989-52-6 |
|---|---|
Molecular Formula |
C11H22AuP+ |
Molecular Weight |
382.23 g/mol |
IUPAC Name |
ethynyl-tri(propan-2-yl)phosphanium;gold |
InChI |
InChI=1S/C11H22P.Au/c1-8-12(9(2)3,10(4)5)11(6)7;/h1,9-11H,2-7H3;/q+1; |
InChI Key |
KKJCSBBITGEMIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[P+](C#C)(C(C)C)C(C)C.[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















